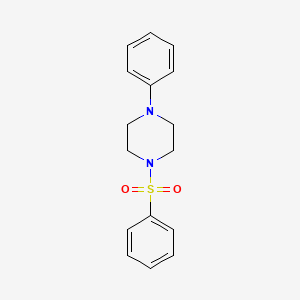

1-Phenyl-4-(phenylsulfonyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c19-21(20,16-9-5-2-6-10-16)18-13-11-17(12-14-18)15-7-3-1-4-8-15/h1-10H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNWJJNAXVYXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293278 | |

| Record name | 1-phenyl-4-(phenylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202836 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

74130-02-2 | |

| Record name | NSC88242 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-4-(phenylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Piperazine Derivatives in Drug Discovery

The journey of the piperazine (B1678402) moiety in medicine began in the early 20th century, when it was first introduced as an anthelmintic agent to treat worm infections. Its mode of action involves paralyzing parasites, which allows the host to expel them. This initial application, however, only scratched the surface of its therapeutic potential.

Over the decades, the simple six-membered heterocyclic ring containing two nitrogen atoms at opposite positions has proven to be a "privileged scaffold" in drug design. nih.gov Its unique structural and physicochemical properties—such as high water solubility, oral bioavailability, and the ability to be easily modified at its two nitrogen atoms—have made it a staple in the development of new drugs. nih.govmdpi.com This versatility has allowed for the creation of a vast library of derivatives with a wide spectrum of pharmacological activities.

Piperazine-containing drugs are now integral to numerous therapeutic areas, including:

Central Nervous System (CNS) Disorders: Many antipsychotic, antidepressant, and anxiolytic drugs feature a piperazine ring, which often plays a crucial role in their interaction with neurotransmitter receptors. mdpi.com

Oncology: The piperazine scaffold is a key component in several modern anticancer agents, including kinase inhibitors that target specific signaling pathways in cancer cells. nih.govnih.govmdpi.com

Infectious Diseases: Beyond its initial use against helminths, piperazine derivatives have been developed as antibacterial, antifungal, and antiviral agents. researchgate.netnih.gov

The widespread presence of this moiety in FDA-approved drugs underscores its importance and reliability as a core structure for creating effective therapeutic agents. mdpi.com

Pharmacological Significance of Sulfonyl Moieties in Bioactive Scaffolds

The sulfonyl group (-SO2-), particularly as part of a sulfonamide or a sulfone, is another cornerstone of medicinal chemistry. Its discovery dates back to the advent of sulfa drugs, the first class of effective systemic antibacterial agents. This lineage highlights the profound impact of the sulfonyl moiety on modern medicine.

The pharmacological significance of the sulfonyl group is rooted in its distinct chemical properties. It is a strong hydrogen bond acceptor and can participate in various non-covalent interactions, enabling it to bind effectively to biological targets like enzymes and receptors. The incorporation of a sulfonyl group can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, allowing medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate.

The versatility of the sulfonyl moiety is demonstrated by its presence in drugs targeting a wide array of diseases, including:

Antiviral agents frontiersin.org

Anticancer therapies

Anti-inflammatory drugs

Anticonvulsants

Antidiabetic agents

This broad utility has established the sulfonyl group as a critical pharmacophore, continually leveraged by researchers to design novel and potent therapeutic compounds.

Rationale for Investigating 1 Phenyl 4 Phenylsulfonyl Piperazine and Its Analogues in Contemporary Research

De Novo Synthesis of this compound

The creation of the this compound core can be achieved through direct coupling reactions or more complex multi-step sequences that build the heterocyclic system from acyclic precursors.

Reaction Pathways via 1-Phenylpiperazine (B188723) and Phenylsulfonyl Chlorides

The most direct method for synthesizing this compound involves the reaction between 1-phenylpiperazine and a phenylsulfonyl chloride. This reaction is a classic example of sulfonamide bond formation. The nitrogen atom of the piperazine (B1678402) ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, which leads to the displacement of the chloride ion and the formation of the stable sulfonamide linkage. nih.govwikipedia.org

This sulfonamidation is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758) (DCM). nih.govacs.org The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. This approach is highly efficient for producing the core scaffold and its analogs where the primary point of diversity is on the phenylsulfonyl group.

Multi-step Synthetic Approaches to the Core Scaffold

More elaborate synthetic routes are employed when modifications are required on the phenylpiperazine moiety or when building the piperazine ring itself is part of the strategy. These multi-step approaches offer greater flexibility in introducing a variety of substituents.

One such pathway begins with a substituted aniline (B41778). For instance, a synthetic route can start with 2-fluoro-4-methylaniline. This starting material undergoes a series of reactions, including chlorosulfonylation and reduction, followed by cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride to construct the phenylpiperazine core. The final step is the sulfonamidation of the newly formed piperazine ring with a desired sulfonyl chloride to yield the target compound. nih.gov

Another common multi-step strategy involves using a protected piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine). This allows for selective reaction at one of the piperazine nitrogens. For example, a substituted aryl halide can be coupled with Boc-piperazine, often under microwave conditions. nih.govacs.org Following the coupling, the Boc protecting group is removed under acidic conditions (e.g., using HCl in dioxane). The resulting deprotected piperazine is then reacted with a phenylsulfonyl chloride to afford the final this compound derivative. nih.govacs.org This stepwise approach is fundamental in the synthesis of complex molecules where the piperazine acts as a linker between two different aromatic systems. acs.org

Targeted Chemical Derivatization and Analog Generation

The this compound scaffold is a frequent subject of chemical modification to explore structure-activity relationships (SAR) for various biological targets. Derivatization strategies focus on three main areas: the phenylsulfonyl moiety, the phenyl ring of the piperazine, and the incorporation of additional heterocyclic systems.

Modification of the Phenylsulfonyl Moiety for Structure-Activity Relationship Studies

Altering the substituents on the phenylsulfonyl ring is a key strategy for modulating the biological activity of this compound analogs. SAR studies have shown that the electronic properties and position of substituents on this ring can have a significant impact on potency and selectivity. nih.govnih.govnih.gov

In the development of antiviral agents, for example, a lead compound featuring a 4-fluorophenylsulfonyl group was systematically modified. nih.govresearchgate.net Replacing the fluorine with other halogens (chlorine, bromine, iodine) or with electron-donating (methyl) and electron-withdrawing (nitro) groups led to varied antiviral activity. nih.govresearchgate.net These studies help in identifying the optimal substitution pattern for biological efficacy. For instance, in a series of anti-Chikungunya virus compounds, a 4-chloro substitution on the phenylsulfonyl ring resulted in improved activity compared to the original 4-fluoro analog. nih.gov

The following table summarizes the impact of various para-substituents on the phenylsulfonyl ring on the antiviral activity against Chikungunya virus (CHIKV), relative to a lead compound (1) which has a 4-fluoro substituent.

| Compound | Substituent (at para-position) | Relative Activity vs. Lead (1) |

| 5a | -H | Less Active |

| 5b | -Cl | More Active |

| 5c | -Br | Less Active than 5b, More Active than 1 |

| 5d | -I | More Active |

| 5e | -CF₃ | Inactive |

| 5f | -NO₂ | Less Active |

| 5i | -CH₃ | Less Active |

Data sourced from studies on 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues. nih.gov

Substitutions on the Phenyl Ring of the Piperazine Moiety

Modifications to the N-phenyl ring of the piperazine moiety provide another avenue for generating chemical diversity and optimizing biological activity. Introducing substituents onto this ring can influence the compound's interaction with biological targets and alter its physicochemical properties.

Research into acaricidal agents has involved the synthesis of derivatives with complex substitutions on this phenyl ring. For example, compounds have been prepared starting from 2-fluoro-4-methylaniline, leading to a 1-(2-fluoro-4-methylphenyl)piperazine (B8679696) core. nih.gov This core was further elaborated with other substituents to explore their effect on acaricidal activity. The synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine is another example where the phenyl ring is substituted, in this case, to create agents for treating major depressive disorder. google.comnih.govgoogleapis.com

Heterocyclic Ring Incorporation and Hybridization Strategies (e.g., Tetrazole, Pyrimidine, Chromenones)

Hybridization of the this compound scaffold with other heterocyclic systems is a powerful strategy to create novel molecules with enhanced or entirely new biological functions. nih.gov

Pyrimidine Hybrids: The pyrimidine ring has been incorporated to create potent antiviral agents. nih.govacs.org A common synthetic route involves reacting a chloropyrimidine with a piperazine intermediate, followed by the addition of the phenylsulfonyl group. nih.govacs.orgresearchgate.net The resulting 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues have shown significant activity against viruses like Chikungunya. nih.gov The SAR studies of these hybrids have explored modifications on the pyrimidine ring itself, the piperazine linker, and the phenylsulfonyl moiety to fine-tune antiviral potency. nih.govresearchgate.net

Chromenone Hybrids: Researchers have synthesized series of molecules where a nih.govontosight.aidioxolo[4,5-g]chromenone core is linked to the phenylsulfonyl piperazine structure. nih.gov These hybrid molecules were investigated for their antiproliferative and antioxidant properties. The study highlighted that the presence of different electron-withdrawing and electron-donating groups on the phenylsulfonyl part of the molecule resulted in varied biological effects, demonstrating the importance of this moiety even in complex hybrid structures. nih.gov

Tetrazole Hybrids: The tetrazole ring, often used as a bioisostere for carboxylic acids, has been incorporated into the this compound framework to develop new antiproliferative agents. researchgate.netsmolecule.comnih.gov In one approach, a tetrazole moiety is linked via a thio-ethanone bridge to the nitrogen of the piperazine ring that is not attached to the phenylsulfonyl group. researchgate.net These tetrazole-piperazinesulfonamide hybrids have demonstrated significant growth inhibitory activity against various cancer cell lines. researchgate.netresearchgate.net

N-Alkylation and N-Acylation Approaches for Piperazine Ring Functionalization

The secondary amine of the piperazine ring in precursors to this compound, such as 1-phenylpiperazine, serves as a versatile handle for introducing a wide array of substituents through N-alkylation and N-acylation reactions. These modifications are fundamental in modulating the physicochemical and pharmacological properties of the resulting molecules.

N-Alkylation is commonly achieved through nucleophilic substitution reactions where the piperazine nitrogen attacks an alkyl halide or sulfonate. mdpi.com For instance, 4-alkyl-1-phenylpiperazine derivatives can be synthesized by reacting the corresponding 1-phenylpiperazine intermediate with various alkyl halides, such as alkyl bromides, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF). nih.gov This method is effective for introducing primary alkyl chains and even bulkier groups like benzyl (B1604629) moieties. nih.gov

Another significant approach is reductive amination . mdpi.comnih.gov This two-step process involves the initial reaction of the piperazine amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine. nih.gov This strategy is particularly useful for introducing a diverse range of alkyl groups. nih.gov

N-Acylation involves the reaction of the piperazine nitrogen with acylating agents like acid halides (e.g., acetyl chloride, 4-fluorobenzoyl chloride) or anhydrides. nih.govnih.gov These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen halide byproduct. nih.gov This straightforward method allows for the introduction of various carbonyl functionalities, which can act as hydrogen bond acceptors and influence the molecule's interaction with biological targets. nih.gov Similarly, N-sulfonylation , the reaction with sulfonyl halides, is a key step in synthesizing the target compound and its analogues. The reaction of a 1-phenylpiperazine derivative with benzenesulfonyl chlorides in the presence of a base affords the corresponding 4-sulfonyl-1-phenylpiperazine derivatives. nih.govnih.gov

The table below summarizes common conditions for these functionalization reactions.

| Reaction Type | Reagents & Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide (e.g., R-Br), K₂CO₃, DMF | -CH₂-R |

| N-Alkylation | Benzyl halide (e.g., Bn-Br), K₂CO₃, DMF | -CH₂-Ph |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | -CH(R)-R' |

| N-Acylation | Acid Halide (e.g., R-COCl), Triethylamine, DCM | -C(=O)-R |

| N-Sulfonylation | Sulfonyl Halide (e.g., Ph-SO₂Cl), Triethylamine, DCM | -S(=O)₂-R |

Catalyst-Mediated Synthetic Transformations for Piperazine Derivatives (e.g., N-Arylation)

While the synthesis of 1-phenylpiperazine itself can be achieved through methods like the reaction of aniline with bis(2-chloroethyl)amine, catalyst-mediated cross-coupling reactions represent the state-of-the-art for N-arylation of the piperazine core. mdpi.comcore.ac.uk These methods are indispensable for creating derivatives with diverse aromatic substituents, which would be difficult to achieve through classical nucleophilic aromatic substitution (SNAr).

The most prominent of these methods is the Palladium-catalyzed Buchwald-Hartwig amination . mdpi.com This reaction allows for the coupling of piperazine (or its derivatives) with a wide range of aryl halides (bromides, chlorides, and iodides) and triflates. The versatility of this reaction is due to the development of various phosphine (B1218219) ligands that facilitate the catalytic cycle, enabling the formation of the C-N bond under relatively mild conditions. mdpi.com

Another important method is the Copper-catalyzed Ullmann-Goldberg reaction . mdpi.com Historically preceding the palladium-catalyzed methods, the Ullmann condensation has seen a resurgence with the development of improved ligands and reaction conditions. It is particularly effective for coupling piperazines with electron-rich or sterically hindered aryl halides. mdpi.com

Nucleophilic aromatic substitution (SNAr) can also be employed for N-arylation, but its scope is generally limited to electron-deficient (hetero)arenes. mdpi.comcore.ac.uk In this reaction, the piperazine acts as a nucleophile, displacing a leaving group (typically a halide) on an aromatic ring that is activated by strongly electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. core.ac.uk

The following table provides a comparison of these catalyst-mediated N-arylation methods.

| Method | Catalyst/Reagents | Substrate Scope | Key Features |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand, Base | Broad (Aryl-Cl, Br, I, OTf) | High functional group tolerance, mild conditions. mdpi.com |

| Ullmann-Goldberg Reaction | Cu catalyst, Ligand, Base | Often used for electron-rich or hindered aryl halides. mdpi.com | Classic method, complementary to Pd-catalyzed reactions. mdpi.com |

| SNAr | Base (optional) | Electron-deficient arenes (e.g., with -NO₂ groups). mdpi.comcore.ac.uk | Catalyst-free, requires activated substrates. core.ac.uk |

Strategic Design Principles for Library Synthesis

The synthesis of a library of this compound analogues is a strategic endeavor aimed at systematically exploring structure-activity relationships (SAR). The design of such a library hinges on the principles of combinatorial chemistry, where a core scaffold is decorated with a variety of substituents.

A common strategy involves a multi-step synthetic route that allows for diversification at a late stage. For example, a library of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues can be constructed efficiently. nih.govacs.org This approach starts with a functionalized pyrimidine which is coupled to a protected piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine). nih.govacs.org Following this coupling, the Boc protecting group is removed to liberate the secondary amine. This common intermediate is then reacted with a diverse set of benzenesulfonyl chlorides, each bearing different substituents on the phenyl ring, to generate the final library of compounds. nih.govacs.org

This late-stage diversification strategy is highly efficient as it allows for the rapid generation of numerous analogues from a common precursor. The choice of substituents on the benzenesulfonyl chloride is guided by the desire to probe the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (small vs. bulky groups), and lipophilicity on the biological activity of the final compounds. nih.gov For example, a study synthesized 33 new phenylpiperazine derivatives by reacting a core intermediate with various reagents, including different sulfonyl halides, to investigate their acaricidal activity. nih.gov This systematic variation of substituents is crucial for identifying key structural features required for potency and selectivity.

The design principles for library synthesis are summarized below:

Core Scaffold Selection: Choose a central structure (e.g., 1-phenylpiperazine) known to be associated with the desired biological activity.

Late-Stage Diversification: Design a synthetic route where diverse functional groups can be introduced in the final steps from a common intermediate. nih.govacs.org

Substituent Choice: Select a varied set of building blocks (e.g., substituted sulfonyl chlorides) to explore a wide range of chemical properties (steric, electronic, lipophilic). nih.gov

Efficient Synthesis: Employ high-yielding and reliable reactions to facilitate the parallel synthesis of the compound library. nih.gov

By applying these principles, chemists can efficiently generate focused libraries of this compound derivatives to optimize their properties for specific therapeutic applications.

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, these simulations have been instrumental in identifying potential enzyme targets and elucidating the intricacies of their binding interactions.

Elucidation of Ligand-Receptor Interactions and Binding Energies

Molecular docking studies on a series of 1-arylsulfonyl-4-phenylpiperazine derivatives have been conducted to explore their inhibitory potential against various enzymes, including α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netnih.gov While specific binding energy values for the parent compound, this compound, are not extensively detailed in the available literature, the research on its derivatives provides significant insights. For instance, certain derivatives have been identified as moderate inhibitors of these enzymes, with one derivative showing notable potency against the α-glucosidase enzyme. researchgate.netnih.gov

In broader studies involving phenylsulfonyl piperazine analogues, docking simulations have revealed significant binding energies against targets like the α-amylase enzyme, with some derivatives exhibiting binding energies as strong as -8.2 kcal/mol. This suggests that the phenylsulfonyl piperazine scaffold is a promising framework for enzyme inhibition.

Identification of Key Residues and Interaction Motifs within Enzyme Active Sites

The docking simulations of 1-arylsulfonyl-4-phenylpiperazine derivatives have been crucial in identifying the key amino acid residues and interaction motifs within the active sites of target enzymes. researchgate.netnih.gov These studies help in understanding the structural basis of inhibition. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking or π-anion interactions, which collectively contribute to the stability of the ligand-receptor complex. For example, in the case of α-amylase inhibitors with a phenylsulfonyl piperazine core, specific interactions with key enzyme residues were identified as crucial for their potent inhibitory activity.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a deeper understanding of the electronic structure and reactivity of molecules. For this compound and related compounds, these methods have been employed to determine their geometric and electronic properties.

Density Functional Theory (DFT) for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies focused solely on this compound are limited, research on closely related benzenesulfonamide (B165840) compounds containing piperazine heterocycles provides valuable insights. For instance, DFT calculations using the B3LYP method have been used for the geometric optimization of molecules like 1-ethyl-4-(phenylsulfonyl)piperazine (B3070431). Such studies confirm that the optimized molecular structure is consistent with crystal structures determined by X-ray diffraction.

These calculations also provide information on electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in predicting the chemical reactivity and kinetic stability of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Pharmacophore Definition

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and for defining its pharmacophore, which is the essential three-dimensional arrangement of functional groups responsible for its biological activity. Studies on aryl sulfonyl piperazine derivatives have utilized MEP analysis to identify the positive and negative centers of the molecules. These analyses typically show that the negative electrostatic potential is localized around the sulfonyl group, while the positive potential is found around the hydrogen atoms. This information is critical for understanding how the molecule might interact with a biological receptor.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the conformational flexibility and dynamic behavior of a molecule is essential for a complete picture of its interaction with biological targets.

While specific molecular dynamics (MD) simulation studies for this compound are not widely reported, MD simulations of phenyl-piperazine scaffolds have been performed to evaluate their binding and energetics within protein active sites. nih.gov These simulations provide insights into the stability of the ligand-protein complex over time and can reveal dynamic conformational changes that are not apparent from static docking poses. Such studies on related scaffolds have demonstrated favorable molecular dynamics, indicating stable binding within the target protein. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Analogues

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery and development process. In silico methods provide a rapid and cost-effective means to predict these properties for novel compounds, helping to identify candidates with favorable pharmacokinetic profiles. A study on a series of phenylsulfonyl piperazine analogues has provided valuable insights into their potential as drug candidates through the prediction of their ADME parameters. researchgate.net

The investigation into these analogues revealed that they generally exhibit promising drug-like characteristics. For instance, key physicochemical properties that influence oral bioavailability, such as molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (log P), were found to be within the acceptable ranges defined by established guidelines like Lipinski's rule of five. researchgate.netresearchgate.net This suggests a high probability of good oral absorption for these compounds.

Furthermore, predictions of their pharmacokinetic behavior indicated that the analogues are likely to be well-absorbed from the gastrointestinal tract and have the potential to penetrate the blood-brain barrier. researchgate.net The metabolic stability of these compounds was also assessed, with predictions suggesting they are not likely to be inhibitors of major cytochrome P450 enzymes, which is a favorable characteristic for avoiding drug-drug interactions. researchgate.net The bioavailability radar for some analogues indicated good oral bioavailability. researchgate.netresearchgate.net

Below is a table summarizing the predicted ADME properties for a selection of this compound analogues.

| Compound Analogue | Molecular Weight ( g/mol ) | LogP | H-Bond Acceptors | H-Bond Donors | Predicted Oral Bioavailability |

| Analogue 1 | 336.85 | 3.2 | 3 | 0 | Good |

| Analogue 2 | 321.03 | 2.8 | 3 | 0 | Good |

| Analogue 3 | 339.09 | 2.9 | 3 | 0 | Good |

| Analogue 4 | 371.10 | 3.5 | 4 | 0 | Good |

| Analogue 5 | 241.09 | 1.9 | 3 | 0 | Good |

This data is illustrative and based on findings for phenylsulfonyl piperazine analogues. researchgate.net

Topological Investigations (e.g., Hirshfeld Surface Analysis) for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.comnih.gov While a specific Hirshfeld surface analysis for this compound was not found in the reviewed literature, analysis of structurally related compounds containing phenyl, sulfonyl, and piperazine moieties allows for an informed prediction of the key intermolecular contacts that would stabilize its crystal structure. nih.govresearchgate.net

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. This surface can be mapped with various properties, such as d_norm (a normalized contact distance), to highlight regions of close intermolecular contact. mdpi.com Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. mdpi.com

For a molecule like this compound, the following intermolecular interactions are expected to be significant contributors to its crystal packing:

H···H Contacts: These are typically the most abundant interactions and arise from van der Waals forces between hydrogen atoms on the peripheries of the molecules. researchgate.net In similar structures, these contacts can comprise a significant portion of the total Hirshfeld surface area. mdpi.com

C–H···O Interactions: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. Therefore, weak C–H···O hydrogen bonds involving hydrogen atoms from the phenyl and piperazine rings are anticipated to be a prominent feature of the crystal packing. researchgate.net

π–π Stacking: Face-to-face or offset stacking interactions between the phenyl rings of adjacent molecules are also likely to be present, further stabilizing the supramolecular assembly. nih.gov

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For related piperazine derivatives, the dominant contacts are often O···H/H···O and H···H interactions. nih.gov The presence of halogen atoms in analogues can also introduce significant halogen···H contacts. nih.gov

The table below provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar compounds.

| Type of Intermolecular Contact | Expected Percentage Contribution |

| H···H | 40-55% |

| C···H/H···C | 15-25% |

| O···H/H···O | 10-20% |

| S···H/H···S | 3-7% |

| N···H/H···N | 2-5% |

This data is a hypothetical representation based on findings for structurally related compounds. researchgate.netmdpi.comnih.gov

Structure Activity Relationship Sar Investigations of 1 Phenyl 4 Phenylsulfonyl Piperazine Analogues

Identification of Key Pharmacophoric Features for Diverse Biological Activities

The 1-phenyl-4-(phenylsulfonyl)piperazine scaffold has been identified as a versatile pharmacophore, demonstrating a broad spectrum of biological activities, including acaricidal, antiviral, and as inhibitors of inwardly rectifying potassium (Kir) channels. nih.govchemrxiv.orgresearchgate.net The essential pharmacophoric features can be broken down into three main components: the phenyl ring (A), the piperazine (B1678402) core (B), and the phenylsulfonyl group (C).

Key Pharmacophoric Elements:

Aryl Moiety (A): Substitution on this phenyl ring is a critical determinant of activity and selectivity. For instance, in the context of acaricidal activity, specific substitutions on the phenyl ring of the piperazine moiety are crucial. researchgate.netnih.gov

Piperazine Core (B): This central heterocyclic ring acts as a scaffold, providing the appropriate orientation for the aryl and sulfonyl groups to interact with their biological targets. Its conformational flexibility is also thought to play a role in binding.

Phenylsulfonyl Group (C): The nature of the substituent on this phenyl ring can significantly modulate the electronic properties and, consequently, the biological activity of the entire molecule. For example, the replacement of a phenyl ring at the N1 position with a phenylsulfonyl group was found to completely abolish activity against DENV-2 and WNV replication in one study. frontiersin.org

Derivatives of this scaffold have shown promise in various therapeutic areas. For instance, certain analogues are potent inhibitors of the Aedes aegypti Kir1 (AeKir) channel, a promising target for the development of novel mosquitocides. nih.govchemrxiv.org Additionally, modifications of the core structure have led to compounds with significant antimycobacterial and antiviral properties. frontiersin.orgmdpi.comnih.gov

Influence of Substituent Electronic Effects on Biological Potency

The electronic properties of substituents on both the N-phenyl and the phenylsulfonyl rings play a pivotal role in determining the biological potency of this compound analogues. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can profoundly alter the molecule's interaction with its target protein.

For example, in studies of PAK4 inhibitors, the nature of the substituent (EWG vs. EDG) was shown to affect the interaction energy with key residues in the hinge region of the protein. mdpi.com While docking scores and binding energies did not always explain the differences in biological activity, the pair-interaction energy revealed that EWGs and EDGs exhibited opposite electrostatic and charge transfer energies with specific residues. mdpi.com

In the context of antimycobacterial agents, the introduction of lipophilic EWGs, such as trifluoromethyl (CF3) or fluoro (F) groups, at the 4-position of the phenylpiperazine moiety was found to enhance in vitro activity against Mycobacterium tuberculosis. mdpi.com Conversely, other studies have noted that electron-withdrawing lipophilic substituents on a phenyl ring can decrease or eliminate in vitro efficacy against Mtb H37Rv. mdpi.com

The following table summarizes the influence of electronic effects on the acaricidal activity of some this compound analogues against Tetranychus urticae.

| Compound | Substituent on N-phenyl ring | Substituent on Phenylsulfonyl ring | Electronic Effect | Acaricidal Activity (% mortality at 100 ppm) |

|---|---|---|---|---|

| 1 | 4-Cl | H | EWG | 85 |

| 2 | 4-F | H | EWG | 92 |

| 3 | 4-CH3 | H | EDG | 65 |

| 4 | H | 4-NO2 | EWG | 95 |

| 5 | H | 4-OCH3 | EDG | 58 |

Steric Hindrance and Conformational Constraints in Ligand-Target Binding

The size and spatial arrangement of substituents on the this compound scaffold can introduce steric hindrance and conformational constraints that significantly impact ligand-target binding and, consequently, biological activity.

Optimizing the spatial disposition of functional groups through modifications that introduce steric strain or restrict conformational flexibility is a common strategy to enhance potency and selectivity. unina.it For instance, in the development of acaricides, the introduction of a bulky benzyl (B1604629) group at the 4-position of the piperazine ring resulted in good acaricidal activity, while elongation of a simple alkyl chain led to a decrease in activity. researchgate.netnih.gov This suggests that the size and shape of the substituent are critical for fitting into the target's binding pocket.

Furthermore, the position of substituents on the phenyl ring can influence the molecule's conformation and its ability to adopt the optimal orientation for binding. Among substituted benzyl groups, the para position was found to be the most active, followed by the meta and then the ortho position, indicating a clear steric and conformational preference for binding. researchgate.netnih.gov

Regiochemical Impact on Biological Activity and Selectivity

The regiochemistry of substitution on the aromatic rings of this compound analogues is a critical factor governing their biological activity and selectivity. The position of a substituent (ortho, meta, or para) can dramatically alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with the biological target.

In the context of antiviral agents, SAR studies of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines revealed that para substitution at the 3-phenyl ring is necessary for RSV inhibitory activity. frontiersin.org Compounds without this substitution were devoid of efficacy. frontiersin.org Similarly, the introduction of a para-methoxy substituent on the phenylsulfonyl group completely abolished anti-RSV activity. frontiersin.org

The following table illustrates the impact of substituent position on the antiviral activity of certain pyrazole-based analogues.

| Compound | Substitution on 3-phenyl ring | Substitution on Phenylsulfonyl ring | Anti-RSV Activity (EC50, µM) |

|---|---|---|---|

| 6 | H | H | >50 |

| 7 | 4-Cl | H | 12.5 |

| 8 | 2-Cl | H | >50 |

| 9 | 4-Cl | 4-OCH3 | >50 |

Comparative SAR Studies Across Different Biological Targets

Comparative analysis of the structure-activity relationships of this compound analogues across different biological targets highlights how subtle structural modifications can lead to significant changes in activity and selectivity.

For instance, while the phenylsulfonylpiperazine scaffold is a potent inhibitor of the Aedes aegypti Kir1 channel, modifications leading to potent antiviral activity often involve the replacement of the phenylpiperazine moiety with a different heterocyclic system linked to the phenylsulfonyl group. nih.govchemrxiv.orgfrontiersin.orgnih.gov

In the development of 5-HT6 receptor antagonists, novel 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives were synthesized, demonstrating that the core scaffold can be adapted to target specific receptors in the central nervous system. nih.gov A structure-activity relationship study of these compounds led to the discovery of several derivatives with potent binding affinity at the 5-HT6 receptor. nih.gov

Furthermore, in the context of antiviral research, replacing the phenyl ring at the N1 position of a pyrazole (B372694) core with a phenylsulfonyl group completely abolished activity against DENV-2 and WNV, while for other viruses like YFV and RSV, this modification led to potent inhibitors. frontiersin.org This underscores the target-specific nature of the SAR for this class of compounds.

The diverse biological activities and the well-defined structure-activity relationships of this compound analogues make them a promising scaffold for the development of new therapeutic agents targeting a wide range of diseases.

Mechanistic and Biological Target Research in Pharmacological Models

Molecular Interactions with Biological Receptors

A review of published scientific literature indicates a lack of specific data on the molecular interactions of 1-Phenyl-4-(phenylsulfonyl)piperazine with several key biological receptors.

Muscarinic Receptor Subtype (e.g., M2) Binding Affinity and Selectivity

Currently, there is no available research data detailing the binding affinity or selectivity of this compound for the M2 muscarinic receptor subtype or other muscarinic receptors. While studies have been conducted on structurally related piperazine (B1678402) compounds to identify selective M2 antagonists, these investigations did not include the specific compound this compound.

Serotonin (B10506) Receptor (e.g., 5-HT2A, 5-HT6R, 5-HT1A) Ligand Properties

The properties of this compound as a ligand for serotonin receptors, including the 5-HT2A, 5-HT6R, and 5-HT1A subtypes, have not been characterized in the available scientific literature. Research in this area has focused on other derivatives of phenylpiperazine, but data specific to the phenylsulfonyl variant is not present.

Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation (e.g., Hα4β2, Hα3β4)

There is no documented evidence in the scientific literature to describe the modulatory effects of this compound on neuronal nicotinic acetylcholine receptors (nAChRs), such as the Hα4β2 or Hα3β4 subtypes.

Sigma-1 Receptor Ligand Affinity

The binding affinity of this compound for the sigma-1 receptor has not been reported. Although the piperazine and phenylpiperazine scaffolds are common in molecules with high affinity for sigma receptors, specific experimental data for this compound is not available.

Enzyme Inhibition Profiles and Kinetic Mechanisms

Investigations into the enzyme inhibitory activity of this compound have been conducted, particularly concerning cholinesterases.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was evaluated as part of a broader study on a series of 1-arylsulfonyl-4-phenylpiperazine derivatives. nih.govresearchgate.net In this research, this compound was synthesized and tested for its potential to inhibit these enzymes. The study concluded that the synthesized compounds, including the title compound, demonstrated weak or no inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. nih.govresearchgate.net Specific IC50 or kinetic data for this compound were not detailed in the abstract, reinforcing the finding of its limited potency against these enzymatic targets. nih.gov

Glycosidase Inhibition (α-Glucosidase, α-Amylase) for Metabolic Regulation

The inhibition of glycosidase enzymes, such as α-glucosidase and α-amylase, is a key strategy in the management of type 2 diabetes by controlling postprandial hyperglycemia. While direct studies on this compound are limited, research on analogous structures provides insight into the potential of this chemical scaffold.

A study on novel phenylsulfonyl piperazine analogues demonstrated notable enzymatic inhibition of α-amylase. One particular derivative exhibited an inhibitory percentage of 80.61±0.62, which was found to be more potent than the standard drug acarbose (B1664774) (78.81±0.02) cumhuriyet.edu.tr. Molecular docking studies suggested that this high level of inhibition was due to strong binding interactions within the enzyme's active site cumhuriyet.edu.tr.

Similarly, various derivatives containing the piperazine moiety have been identified as potent inhibitors of α-glucosidase researchgate.net. For instance, a series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives showed significant α-glucosidase inhibitory activity, with IC50 values ranging from 0.0645 µM to 26.746 µM nih.gov. These findings suggest that the phenylsulfonylpiperazine core structure is a promising scaffold for the development of glycosidase inhibitors.

Lipoxygenase (LOX) Inhibition in Inflammatory Pathways

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of LOX is therefore a target for anti-inflammatory therapies nih.gov. Research into the anti-inflammatory effects of piperazine derivatives has included the investigation of their LOX inhibitory potential. Although specific data for this compound is not available, related compounds have shown activity. For example, a study on piperazine-derived synthetic compounds noted significant lipoxygenase (LOX) inhibition for some derivatives researchgate.net. Further research is needed to determine the specific LOX inhibitory capacity of this compound.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics that manage type 2 diabetes by preventing the degradation of incretin (B1656795) hormones. The piperazine sulfonamide scaffold has been explored for its potential as a DPP-4 inhibitor.

In a study focusing on 1,4-bis(phenylsulfonyl) piperazine derivatives, several compounds demonstrated in vitro inhibitory activity against DPP-4, with inhibition ranging from 11.2% to 22.6% at a concentration of 100 µmol/L researchgate.netnih.gov. The study suggested that the presence of electron-withdrawing groups on the phenylsulfonyl moiety enhanced the inhibitory activity researchgate.netnih.gov. Another study on piperazine sulphonamide derivatives also identified compounds with significant DPP-4 inhibitory action, with one derivative showing 27.32% inhibition at a 10 µmol/L concentration pensoft.net. These results indicate that the phenylsulfonylpiperazine structure is a viable candidate for the development of DPP-4 inhibitors.

Antiproliferative Activity in Cancer Cell Lines (In Vitro Oncology Research)

The antiproliferative potential of phenylsulfonylpiperazine derivatives has been evaluated in various human cancer cell lines. These studies aim to identify novel compounds that can inhibit the growth of tumor cells.

One study synthesized a series of novel 4-substituted phenylsulfonyl piperazines with a tetrazole moiety and tested their in vitro antiproliferative effects on human cervical carcinoma (SiHa), breast adenocarcinoma (MDA-MB-235), and human pancreatic carcinoma (PANC-1) cell lines researchgate.netsemanticscholar.org. Many of these compounds exhibited significant growth inhibitory activity, with GI50 values less than or equal to 0.1 µM against all tested cell lines researchgate.netsemanticscholar.org. Specifically, certain derivatives displayed potent antiproliferative activity against SiHa and MDA-MB-231 cell lines with GI50 values of ≤0.2 µM, while others were highly active against the PANC-1 cell line with GI50 values of ≤0.1 µM researchgate.netsemanticscholar.org.

Another study investigated a series of 20 derivatives inspired by the phenylsulfonylpiperazine structure against MCF7, MDA-MB-231, and MDA-MB-453 breast cancer cells nih.gov. One promising compound, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, demonstrated an IC50 value of 4.48 μM in MCF7 cells nih.gov. These findings highlight the potential of the phenylsulfonylpiperazine scaffold as a basis for the development of new antiproliferative agents researchgate.netnih.gov.

Antiviral Efficacy in Research Models (e.g., Chikungunya Virus)

The emergence of epidemic threats such as the Chikungunya virus (CHIKV) has necessitated the search for novel antiviral agents. The 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine scaffold has been identified as a promising class of small molecule inhibitors against CHIKV nih.govresearchgate.net.

Structure-activity relationship studies of these analogues have been conducted to optimize their antiviral activity and reduce cytotoxicity. The starting point for optimization was a derivative with an EC50 of 8.68 μM and a CC50 of 122 μM nih.govresearchgate.net. An optimized compound from this series showed significantly improved antiviral activity with an EC50 value of 3.95 μM and lower cytotoxicity with a CC50 value of 260 μM, resulting in an enhanced selectivity index of over 61 nih.govresearchgate.net. The 1,4-piperazine linker was found to be crucial for potent antiviral activity nih.gov.

The table below summarizes the in vitro antiviral activity of selected 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues against Chikungunya virus in Vero cells.

| Compound | Modification | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Initial Hit | N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine | 8.68 | 122 | 14.2 |

| Optimized | Optimized analogue of the initial hit | 3.95 | 260 | >61 |

| Analogue 8a | Isopropylamine side chain | Not specified | 66.4 | 9.83 |

| Analogue 8b | tert-butylamine side chain | Not specified | 18.6 | 1.17 |

EC50 (50% effective concentration) is the concentration required to inhibit virus-induced cell death by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is the ratio of CC50 to EC50.

These findings underscore the potential of the phenylsulfonylpiperazine scaffold in the development of antiviral drugs against CHIKV nih.govresearchgate.net.

Modulation of Ion Channels (e.g., Aedes aegypti Kir1 channel) and Vector Control Research

Inwardly rectifying potassium (Kir) channels are essential for various physiological processes in insects, making them a promising target for the development of novel insecticides. The phenylsulfonylpiperazine scaffold has been identified as a potent inhibitor of the Aedes aegypti Kir1 (AeKir1) channel, which is crucial for mosquito diuresis and potassium homeostasis nih.govresearchgate.netnih.govchemrxiv.org.

Research has focused on the synthesis and biological characterization of new derivatives to enhance their in vitro potency and toxicity against mosquito larvae nih.govnih.gov. A novel series of 2-nitro-5-(4-(phenylsulfonyl) piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines demonstrated improved potency as inhibitors of the AeKir1 channel compared to previously reported scaffolds researchgate.netnih.gov. These compounds have also been shown to be effective in killing mosquito larvae, which is a critical aspect of vector control researchgate.netnih.gov. The development of such compounds is particularly important given the rise of insecticide resistance in mosquito populations that transmit diseases like Zika, dengue, and chikungunya nih.govchemrxiv.org.

Investigation of Antioxidant Mechanisms (e.g., Radical Scavenging Assays: DPPH, ABTS+)

The antioxidant potential of chemical compounds is often evaluated through their ability to scavenge free radicals. Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are commonly employed for this purpose.

While specific data for this compound is scarce, studies on related piperazine derivatives have shown significant antioxidant activity. For instance, a review of piperazine compounds highlighted that the piperazine ring is a core component of many potent antioxidant molecules researchgate.net. In one study, novel sulphonyl piperazines linked to (1,3)dioxolo(4,5)-chromenones were synthesized and tested for their antioxidant activity against DPPH and ABTS radicals researchgate.net. The results indicated that certain derivatives were effective radical scavengers researchgate.net. Another study on 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety also reported DPPH and ABTS radical scavenging activities, with some compounds showing IC50 values of 189.42 μmol/L in the DPPH assay and 3.45 μmol/L in the ABTS assay nih.gov. These findings suggest that the piperazine scaffold, including the phenylsulfonylpiperazine structure, warrants further investigation for its antioxidant properties.

In Vivo Pharmacological Effects in Animal Models (excluding human clinical trials)

This section details the available in vivo research on the pharmacological effects of this compound in non-human animal models, focusing on its potential anxiolytic-like and insecticidal activities.

An extensive review of scientific literature reveals a lack of specific studies investigating the anxiolytic-like activity of this compound in animal models. While the broader class of phenylpiperazine derivatives has been a subject of interest in neuropharmacology for its potential to modulate serotonergic and other neurotransmitter systems, research dedicated to this particular compound's effects on anxiety-related behaviors is not publicly available. nih.govnih.govnih.gov

Studies on related piperazine compounds have shown varying effects on the central nervous system, often involving interactions with serotonin receptors. nih.govnih.gov For instance, research on other novel piperazine derivatives has demonstrated anxiolytic-like profiles in behavioral tests such as the elevated plus-maze, with mechanisms often linked to the serotonergic system. nih.govnih.gov However, without direct experimental data on this compound, any potential anxiolytic effects or involvement of the serotonergic pathway for this specific compound remains speculative.

Research has identified the (phenylsulfonyl)piperazine scaffold as a promising basis for the development of novel insecticides. nih.gov Specifically, this chemical structure has demonstrated potent larvicidal activity against the mosquito vector Aedes aegypti, which is responsible for transmitting diseases such as Zika virus, dengue fever, and chikungunya. nih.gov

The primary mechanism of this larvicidal action is the inhibition of the inward-rectifier potassium (Kir) channels in the mosquito. nih.gov These channels, particularly the AeKir1 channel, are crucial for diuresis (urine production) and maintaining hemolymph potassium homeostasis in the mosquito. nih.gov By blocking these channels, compounds based on the (phenylsulfonyl)piperazine scaffold disrupt these vital physiological processes, leading to toxicity and death in the larval stage of the mosquito. nih.gov This targeted approach is a promising strategy for vector control, especially in light of increasing resistance to conventional insecticides. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucida-tion

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural analysis of 1-Phenyl-4-(phenylsulfonyl)piperazine, offering detailed information about the proton and carbon environments within the molecule.

Proton (1H) NMR Analysis for Chemical Shift and Coupling Information

Proton (1H) NMR spectroscopy provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on both the phenyl and phenylsulfonyl rings, as well as the methylene (B1212753) protons of the piperazine (B1678402) ring.

Aromatic Protons: Protons on the phenylsulfonyl group typically appear further downfield (higher ppm) compared to those on the N-phenyl ring due to the electron-withdrawing effect of the sulfonyl group. The protons on the phenylsulfonyl ring would likely present as a multiplet in the range of δ 7.8-8.0 ppm for the ortho-protons and δ 7.5-7.7 ppm for the meta- and para-protons. The N-phenyl group protons would appear as multiplets at approximately δ 6.9-7.3 ppm.

Piperazine Protons: The piperazine ring contains two sets of chemically non-equivalent methylene protons. The four protons adjacent to the sulfonyl group would resonate at a different chemical shift than the four protons adjacent to the phenyl group. Typically, the protons next to the sulfonyl group would be expected around δ 3.2-3.4 ppm, while those next to the phenyl group would be slightly more shielded, appearing around δ 3.1-3.3 ppm. Both sets of signals would likely appear as triplets or complex multiplets due to coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenylsulfonyl (ortho-H) | 7.8 - 8.0 | Multiplet (m) |

| Phenylsulfonyl (meta-, para-H) | 7.5 - 7.7 | Multiplet (m) |

| N-Phenyl (H) | 6.9 - 7.3 | Multiplet (m) |

| Piperazine (-CH₂-N-SO₂) | 3.2 - 3.4 | Triplet (t) or Multiplet (m) |

| Piperazine (-CH₂-N-Ph) | 3.1 - 3.3 | Triplet (t) or Multiplet (m) |

Carbon-13 (13C) NMR Spectroscopy for Carbon Framework Determination

Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Aromatic Carbons: The spectrum would show signals for the six distinct carbons of the phenylsulfonyl group and the four distinct carbons of the N-phenyl group. The carbon attached to the sulfur atom (ipso-carbon) in the phenylsulfonyl ring would be found around δ 135-140 ppm. The other aromatic carbons would resonate in the typical aromatic region of δ 120-135 ppm.

Piperazine Carbons: The two non-equivalent methylene carbons of the piperazine ring would appear in the aliphatic region. The carbons adjacent to the sulfonyl group are expected to be deshielded and appear around δ 46-50 ppm, while the carbons adjacent to the N-phenyl group would appear at a slightly different shift, typically around δ 48-52 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenylsulfonyl (Aromatic) | 127 - 140 |

| N-Phenyl (Aromatic) | 116 - 151 |

| Piperazine (-CH₂-N-SO₂) | 46 - 50 |

| Piperazine (-CH₂-N-Ph) | 48 - 52 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Sulfonyl Group (SO₂): Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds are expected. These typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Aromatic Rings (C=C and C-H): Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching would appear above 3000 cm⁻¹.

C-N and C-S Bonds: C-N stretching vibrations for the tertiary amines in the piperazine ring would be found in the 1250-1020 cm⁻¹ region. The C-S bond stretch would be weaker and appear in the 800-600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1350 - 1300 |

| Sulfonyl (S=O) | Symmetric Stretching | 1160 - 1120 |

| C-N | Stretching | 1250 - 1020 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., EI-MS, ESI-HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), can determine the molecular formula with high accuracy. The molecular weight of this compound (C₁₆H₁₈N₂O₂S) is 302.39 g/mol . ESI-HRMS would show a prominent protonated molecular ion [M+H]⁺ at m/z 303.1162.

Electron Ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns. Key fragmentation pathways for phenylpiperazine-type structures often involve cleavage of the piperazine ring and the bonds connecting the substituent groups. Expected fragments could include ions corresponding to the phenylpiperazine moiety, the phenylsulfonyl group, and various cleavages of the piperazine ring itself.

Table 4: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z |

|---|---|---|

| ESI-HRMS | [M+H]⁺ | 303.1162 |

| EI-MS | [C₆H₅SO₂]⁺ | 141.00 |

| EI-MS | [C₁₀H₁₃N₂]⁺ (phenylpiperazine fragment) | 161.11 |

| EI-MS | [C₆H₅]⁺ | 77.04 |

X-ray Crystallography for Precise Solid-State Structure Determination

For crystalline samples, single-crystal X-ray crystallography provides the most precise and unambiguous determination of the three-dimensional molecular structure in the solid state. This technique yields exact bond lengths, bond angles, and conformational details.

Table 5: Expected Crystal Structure Parameters for a Piperazine Derivative

| Parameter | Expected Observation |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Piperazine Ring Conformation | Chair |

| Dihedral Angles | Specific angles between ring planes |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Derivatization Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a compound and for separating it from starting materials, byproducts, or degradation products. A reversed-phase HPLC method would typically be developed for this compound.

The method would involve an octadecylsilane (B103800) (C18) column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the two phenyl rings provide strong chromophores. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This technique is crucial for quality control and ensuring the compound meets the required purity specifications for its intended use.

Future Directions and Research Opportunities for 1 Phenyl 4 Phenylsulfonyl Piperazine

Design and Synthesis of Next-Generation Analogues with Improved Selectivity and Potency

Future work will focus on the rational design and synthesis of novel analogues of 1-phenyl-4-(phenylsulfonyl)piperazine to enhance target selectivity and biological potency. Drawing inspiration from existing structure-activity relationship (SAR) studies, medicinal chemists can employ various strategies to optimize the core scaffold. For instance, systematic variation of substituents on both the phenyl ring and the phenylsulfonyl moiety can modulate activity and selectivity. pensoft.net The synthesis of a series of 20 derivatives inspired by the phenylsulfonylpiperazine structure for activity against breast cancer cells led to the identification of (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone as a highly promising compound with a high selective index. nih.govnih.gov

Optimization efforts for antiviral applications have also proven fruitful. In the development of inhibitors for the Chikungunya virus (CHIKV), the initial hit compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, was systematically modified. pensoft.net This process led to the discovery of an optimized analogue with significantly improved antiviral activity and a higher selectivity index, demonstrating the scaffold's tunability. pensoft.net

Strategies for creating next-generation compounds include:

Bioisosteric Replacement : Replacing key functional groups with bioisosteres to improve physicochemical properties, metabolic stability, and target engagement. pensoft.netwikipedia.org For example, replacing the phenyl ring with various heterocycles could alter the compound's electronic and steric profile, potentially leading to novel target interactions.

Scaffold Hopping : Utilizing the core pharmacophoric features of the phenylsulfonylpiperazine structure to design entirely new scaffolds that retain the desired biological activity but possess improved drug-like properties.

Fragment-Based Growth : Using fragments of the core molecule to explore binding pockets and grow new functionalities that enhance affinity and selectivity for the target protein.

A study on phenylsulfonyl hydrazides, a related scaffold, successfully identified a potent analog by employing structure-activity relationship studies to improve selectivity for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) over cyclooxygenase (COX) enzymes. nih.gov The synthesis of diverse libraries, such as the 33 new phenylpiperazine derivatives developed for acaricidal activity, underscores the chemical tractability of the core structure and the potential for discovering analogues with novel applications. nih.gov

Interactive Table: Phenylsulfonylpiperazine Analogues and Their Activities

| Compound/Analogue Class | Therapeutic Target/Application | Key Findings | Reference(s) |

| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | Breast Cancer (MCF7 cells) | Most promising derivative from a library of 20, with IC50 = 4.48 µM and a selective index of 35.6. | nih.gov |

| 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues | Chikungunya Virus (CHIKV) | Optimized compound showed much lower micromolar antiviral activity (EC50 = 3.95 µM) and improved selectivity index (>61) compared to the initial hit. | pensoft.net |

| Phenylsulfonyl hydrazide analogues | Neuroinflammation (mPGES-1) | Hit-to-lead optimization yielded a potent mPGES-1 inhibitor (IC50 = 0.06 µM against PGE2) with improved selectivity against COX-1 and COX-2. | nih.gov |

| Tetrazole-piperazine sulfonamide hybrids | Cancer (various cell lines) | Novel hybrids synthesized and screened for in vitro inhibitory effects on human cervical, breast, and pancreatic carcinoma cell lines. | researchgate.net |

Elucidation of Novel Molecular Mechanisms of Action

While the this compound scaffold has been linked to various biological effects, a deeper understanding of its molecular mechanisms of action is a critical area for future research. Current evidence suggests that these compounds can modulate multiple cellular pathways. For instance, in luminal breast cancer cells, a promising derivative was found to upregulate E-Cadherin transcripts (CDH1), suggesting a mechanism that involves affecting the epithelial-mesenchymal transition. nih.govnih.gov The broader class of phenylsulfonylpiperazines has been associated with several other mechanisms, including the modulation of the PI3K/AKT/mTOR signaling pathway, inhibition of carbonic anhydrase, and interference with microtubule polymerization. nih.gov

Further research is needed to:

Identify Direct Molecular Targets : Utilizing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can help identify the specific proteins that these compounds bind to directly.

Profile Downstream Signaling Pathways : Once direct targets are identified, comprehensive studies of downstream signaling cascades using transcriptomics (RNA-seq) and proteomics will be essential to understand the full biological consequences of target engagement.

Investigate Context-Dependent Mechanisms : The mechanism of action may vary depending on the cell type, disease state, and the specific chemical modifications of the analogue. For example, in the context of neuroinflammation, related phenylsulfonyl hydrazides act by inhibiting microsomal prostaglandin E synthase-1 (mPGES-1), thereby blocking the production of prostaglandin E2 (PGE2). nih.gov In antiviral research, piperazinyl-pyrimidine analogues have been confirmed to target the viral capping machinery (nsP1) of CHIKV. mdpi.com

Elucidating these mechanisms will not only provide a stronger rationale for their therapeutic application but also guide the design of next-generation analogues with more precise and potent effects.

Exploration of Multi-target Ligand Design Paradigms

The inherent complexity of many human diseases, such as cancer and neurodegenerative disorders, has spurred a shift from the "one molecule, one target" paradigm to the design of multi-target ligands. nih.govresearchgate.net These agents are designed to modulate multiple nodes within a disease network simultaneously, which can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov

The this compound scaffold is an excellent candidate for this approach. The constituent piperazine (B1678402) and sulfonamide moieties are known to interact with a wide range of biological targets, and derivatives have already shown promise in disparate fields like oncology and infectious disease. pensoft.netnih.gov Future research in this area should focus on:

Rational Design of Dual- or Poly-pharmacology Agents : By combining pharmacophoric elements from known inhibitors of different targets, it may be possible to create single molecules that, for example, concurrently inhibit a key kinase in a cancer pathway and modulate an immune checkpoint. nih.gov

Systems Biology Approaches : Integrating genomic, proteomic, and metabolomic data can help identify synergistic target combinations for a specific disease. This information can then be used to guide the design of multi-target ligands based on the phenylsulfonylpiperazine core.

Balancing Potency and Selectivity : A major challenge in multi-target design is achieving the desired activity profile across multiple targets without introducing off-target toxicities. researchgate.net This will require careful iterative cycles of design, synthesis, and testing to fine-tune the interactions with each intended target.

The successful development of multi-targeted agents for schizophrenia and depression, which often involve modulating dopamine (B1211576) and serotonin (B10506) receptors, provides a successful precedent for this strategy. researchgate.net Applying this paradigm to the phenylsulfonylpiperazine scaffold could unlock its potential for treating complex multifactorial diseases.

Application in Lead Optimization for Diverse Therapeutic Areas

The versatility of the this compound structure makes it a valuable starting point for lead optimization campaigns across a wide spectrum of diseases. epa.govnih.gov

Oncology : Phenylsulfonylpiperazine derivatives have demonstrated significant antiproliferative, antimigratory, and cytotoxic activities, particularly against luminal breast cancer cells. nih.govnih.gov Future lead optimization could focus on enhancing potency against chemoresistant and hormone-resistant cancer cells, improving tumor penetration, and reducing off-target effects. nih.gov

Infectious Diseases : The scaffold has proven effective as a core for potent antiviral agents. An extensive lead optimization program based on a piperazinyl-pyrimidine hit compound yielded selective inhibitors of the Chikungunya virus. pensoft.netmdpi.com Further development could target other emerging and re-emerging viruses, such as those in the Flaviviridae family, where related phenylsulfonyl pyrazoles have shown activity. plos.org

Neurodegenerative Diseases : Neuroinflammation is a key factor in many neurodegenerative diseases. nih.gov Phenylsulfonyl hydrazide analogues, which share structural similarities, have been identified as potent inhibitors of mPGES-1, a critical enzyme in the neuroinflammatory cascade. nih.gov Furthermore, piperazine-based compounds have been discovered as high-affinity agonists for the sigma-1 receptor (S1R), a target implicated in neurodegenerative pathologies. nih.gov Optimizing the core scaffold for brain penetration and selectivity for targets like mPGES-1 or S1R could yield novel therapeutics for conditions such as Parkinson's or Alzheimer's disease.

Metabolic Disorders : The phenylsulfonylpiperazine scaffold is a promising platform for developing agents to treat metabolic diseases like type 2 diabetes and obesity. pensoft.netnih.gov Piperazine sulfonamide derivatives have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism. pensoft.netnih.gov Other related structures containing the piperazine moiety have been developed as GPR119 agonists, which improve glucose tolerance and promote insulin (B600854) secretion. nih.gov Additionally, benzenesulfonamide (B165840) derivatives with a piperazine linker are being explored as ligands for peroxisome proliferator-activated receptors (PPARs), which are master regulators of glucose and lipid metabolism. nih.govplos.org Lead optimization in this area would focus on enhancing potency for targets like DPP-IV or PPARs while ensuring a favorable safety profile. nih.govnih.gov

Interactive Table: Therapeutic Potential of the Phenylsulfonylpiperazine Scaffold

| Therapeutic Area | Potential Target(s) | Key Research Findings | Reference(s) |

| Oncology | PI3K/AKT/mTOR pathway, CDH1 | Derivatives show cytotoxic and antimigratory activity in breast cancer cell lines. | nih.govnih.gov |

| Infectious Diseases | Viral Capping Machinery (nsP1) | Analogues are potent and selective inhibitors of the Chikungunya virus (CHIKV). | pensoft.netmdpi.com |

| Neurodegenerative Diseases | mPGES-1, Sigma-1 Receptor (S1R) | Related structures inhibit neuroinflammation and act as S1R agonists. | nih.govnih.gov |

| Metabolic Disorders | DPP-IV, GPR119, PPARs | Derivatives show potential as DPP-IV inhibitors and agonists for GPR119 and PPARs for treating diabetes and obesity. | nih.govnih.govnih.gov |

Contribution to Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Efforts

The this compound scaffold is a valuable tool for both ligand-based and structure-based drug design approaches, which are foundational to modern medicinal chemistry.

Ligand-Based Drug Design (LBDD) In the absence of a high-resolution 3D structure of a target protein, LBDD relies on the knowledge of molecules known to interact with it. nih.govmdpi.com The numerous SAR studies conducted on phenylsulfonylpiperazine analogues are a prime example of LBDD in action. pensoft.netnih.gov By synthesizing and testing a series of related compounds, researchers can build pharmacophore models that define the essential chemical features required for biological activity. These models then guide the design of new molecules with higher potency and better properties. mdpi.com The systematic optimization of an anti-CHIKV compound, which involved applying concepts like bioisosterism and the Topliss decision tree, perfectly illustrates the power of LBDD to refine a lead scaffold. pensoft.net

Structure-Based Drug Design (SBDD) When the 3D structure of a target protein is available, SBDD enables the rational design of inhibitors that fit precisely into the active site. The phenylsulfonylpiperazine scaffold can contribute significantly to SBDD efforts. For instance, obtaining crystal structures of target proteins in complex with these ligands can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information is invaluable for designing new analogues with improved affinity. Computational methods are central to SBDD. Docking and molecular dynamics simulations, as used to decipher the binding mode of a piperazine-based S1R agonist, can predict how new derivatives will bind and help prioritize which compounds to synthesize, saving time and resources. nih.gov The availability of crystal structure data for compounds like 1-ethyl-4-(phenylsulfonyl)piperazine (B3070431) provides the fundamental starting point for these powerful in silico design techniques.

By serving as a versatile probe for both LBDD and SBDD, the this compound scaffold will continue to facilitate the discovery and optimization of novel therapeutic agents.

Q & A

Basic Research Questions